Eg5 Inhibitor V, trans-24

Übersicht

Beschreibung

Eg5 Inhibitor V, trans-24 is a cell-permeable HR22C16 derivative that exhibits enhanced potency against mitotic kinesin Eg5-ATPase activity . It is a potent and specific inhibitor of kinesin Eg5 with an IC50 of 0.65 μM . It can be used in cancer research .

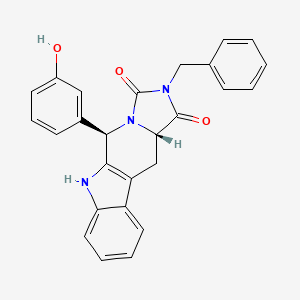

Molecular Structure Analysis

The molecular formula of Eg5 Inhibitor V, trans-24 is C26H21N3O3 . It contains 58 bonds in total, including 37 non-H bonds, 24 multiple bonds, 3 rotatable bonds, 2 double bonds, 22 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 3 nine-membered rings, 1 twelve-membered ring, 1 urea (-thio) derivative, 1 imide(s) (-thio), 1 aromatic hydroxyl, and 1 Pyrrole .Chemical Reactions Analysis

Eg5 Inhibitor V, trans-24 is a cell-permeable HR22C16 derivative that exhibits much enhanced potency against mitotic kinesin Eg5-ATPase activity . The exact chemical reactions involved are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Eg5 Inhibitor V, trans-24: has shown promise as a potential anti-cancer agent due to its ability to inhibit the kinesin spindle protein (Eg5), which is crucial for mitosis. By targeting the novel allosteric pocket (α4/α6/L11) of Eg5, this compound can disrupt the formation of bipolar spindles, leading to the inhibition of cancer cell proliferation .

Targeting Overexpressed Proteins in Proliferative Tissues

Eg5 is overexpressed in various proliferative tissues and many types of cancers, including lung, pancreatic, breast, ovarian, bladder cancers, and leukemia. Inhibitors like Eg5 Inhibitor V, trans-24 are being researched for their ability to target these overexpressed proteins, making them a vital component in the development of novel inhibitors as anti-cancer agents .

Gastric Adenocarcinoma Treatment

Studies have explored the use of Eg5 inhibitors as a new strategy for treating gastric adenocarcinomaEg5 Inhibitor V, trans-24 and its analogues have been investigated for their effects on molecular signaling, apoptosis induction, and mitotic spindle inhibition in in vitro models of gastric cancer .

Understanding Biological Processes

Eg5 plays a role in several biological processes, such as chromosome segregation, mitotic spindle assembly, and vesicular trafficking. Research involving Eg5 Inhibitor V, trans-24 can provide insights into these processes, which are fundamental to understanding cell biology and the development of diseases .

Development of Chemotherapeutic Drugs

The lack of side effects and resistance mechanisms makes Eg5 inhibitors like Eg5 Inhibitor V, trans-24 attractive candidates for chemotherapeutic drug development. Their specificity and potency against Eg5 make them suitable for integration into cancer treatment protocols .

Preclinical Animal Model Studies

Eg5 Inhibitor V, trans-24: can be integrated into preclinical animal model studies to evaluate its efficacy and safety profile. Such studies are crucial for transitioning from in vitro experiments to potential clinical applications in cancer therapy .

Molecular Dynamics and Computational Studies

The compound’s interactions with Eg5 have been studied using molecular dynamics simulations and computational techniques. These studies help in understanding the stability and potential of Eg5 Inhibitor V, trans-24 as an Eg5 inhibitor, paving the way for the design of more effective compounds .

Investigating Resistance Mechanisms

Research on Eg5 Inhibitor V, trans-24 also involves studying potential resistance mechanisms that cancer cells might develop. Understanding these mechanisms is essential for improving the efficacy of Eg5 inhibitors and overcoming resistance in cancer treatment .

Wirkmechanismus

Target of Action

Eg5 Inhibitor V, trans-24 primarily targets the kinesin spindle protein (Eg5) . Eg5 is a mitotic protein that plays an essential role in the formation of the bipolar spindles during the mitotic phase . It controls the segregation of the chromosomes in mitosis, making it a vital target for cancer treatment .

Mode of Action

Eg5 Inhibitor V, trans-24 interacts with its target by binding to the novel allosteric pocket (α4/α6/L11) of the Eg5 protein . This interaction inhibits the ATPase activity of the Eg5 protein . The compound exhibits much enhanced potency against mitotic kinesin Eg5-ATPase activity .

Biochemical Pathways

The inhibition of Eg5 disrupts the formation of bipolar spindles, a crucial process in cell division . This disruption affects the segregation of chromosomes during mitosis . The compound’s action on Eg5 also impacts the PI3K/Akt signaling pathway, which is involved in various cellular processes, including cell growth and survival .

Result of Action

The inhibition of Eg5 by Eg5 Inhibitor V, trans-24 results in the disruption of cell division, effectively halting the proliferation of cancer cells . In addition, the compound has been shown to induce a monoastral phenotype in HeLa cells .

Action Environment

The efficacy and stability of Eg5 Inhibitor V, trans-24 can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific cellular environment, including the presence of other proteins and the state of the targeted cells

Safety and Hazards

Zukünftige Richtungen

Eg5 inhibitors, including Eg5 Inhibitor V, trans-24, have been studied as new chemotherapeutic drugs due to the lack of side effects and resistance mechanisms . The development of inhibitors of Eg5 and HSET, with an emphasis on structural biology insights into the binding modes of allosteric inhibitors, compound selectivity, and mechanisms of action of different chemical scaffolds, is ongoing . The potential anti-neoplastic drug role of Eg5 Inhibitor V, trans-24 has been confirmed in subcutaneous xenograft models .

Relevant Papers Several papers have been published on the topic of Eg5 inhibitors, including Eg5 Inhibitor V, trans-24. These papers discuss the role of Eg5 inhibitors in cancer therapy, their potential as a new strategy for gastric adenocarcinoma treatment , and their use in renal cell carcinoma . Another paper discusses the therapeutic benefit of blocking Eg5 in cancer chemotherapy .

Eigenschaften

IUPAC Name |

(10R,15S)-13-benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3/c30-18-10-6-9-17(13-18)24-23-20(19-11-4-5-12-21(19)27-23)14-22-25(31)28(26(32)29(22)24)15-16-7-2-1-3-8-16/h1-13,22,24,27,30H,14-15H2/t22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKINRKWPYVMSZ-LADGPHEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)N(C(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C(=O)N(C(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468490 | |

| Record name | Eg5 Inhibitor V, trans-24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eg5 Inhibitor V, trans-24 | |

CAS RN |

869304-55-2 | |

| Record name | Eg5 Inhibitor V, trans-24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

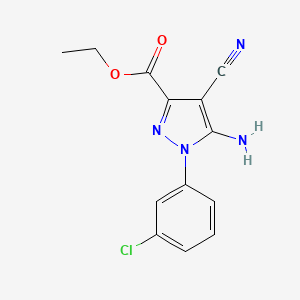

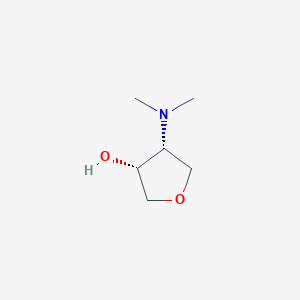

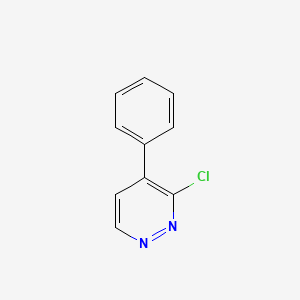

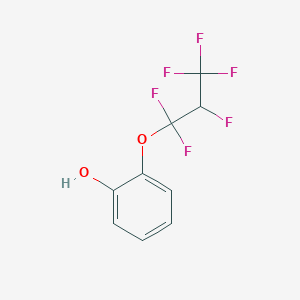

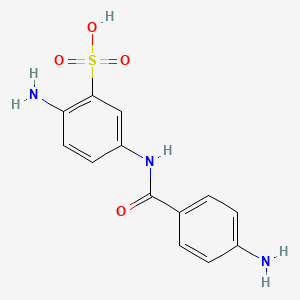

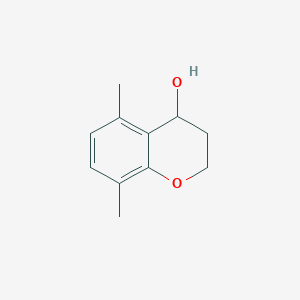

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)